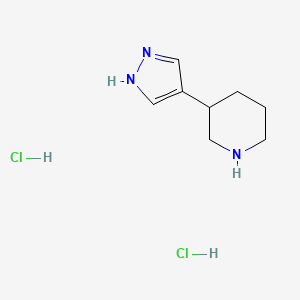

3-(1H-pyrazol-4-yl)piperidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(1H-pyrazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCIQSIENLWQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-90-3 | |

| Record name | 3-(1H-pyrazol-4-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pyrazole Formation and Functionalization

The pyrazole ring is commonly synthesized by condensation of hydrazine or substituted hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. This step forms the 1H-pyrazol-4-yl core, which is then functionalized to allow attachment to the piperidine ring.

Piperidine Functionalization and Coupling

The piperidine ring is often prepared or modified by:

- Starting from pipecolinic acid derivatives to introduce stereochemistry.

- Conversion to Weinreb amides to enable selective ketone formation.

- Use of Grignard reagents for carbonyl addition to form ketones at the 3-position.

- Reduction of ketones to alcohols with stereocontrol using reagents like L-Selectride.

- Conversion of alcohols to mesylates, followed by nucleophilic substitution with ammonia to introduce the amine functionality.

The coupling of the pyrazole to the piperidine ring can be achieved through Suzuki coupling or other palladium-catalyzed cross-coupling reactions, especially when heteroaryl boronic acids or esters are used.

Example of a Multi-step Synthesis (Adapted from GlyT1 Inhibitor Synthesis)

A representative synthetic sequence adapted from related pyrazole-piperidine derivatives includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Weinreb amide | From (S)-pipecolinic acid | Intermediate for ketone formation |

| 2 | Grignard addition | Phenylmagnesium bromide, THF, 0°C | Ketone at 3-position of piperidine |

| 3 | Diastereoselective reduction | L-Selectride, THF, -78°C | Alcohol with controlled stereochemistry |

| 4 | Protection group exchange | Allyl bromide, K2CO3, DMF, 80°C | Allyl-protected amine intermediate |

| 5 | Mesylation and amination | MsCl, Et3N, CHCl3; then ammonia, MeOH | Benzylamine intermediate |

| 6 | Suzuki coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, DMF, EtOH, 80°C | Introduction of pyrazole or heteroaryl group |

| 7 | Deprotection and salt formation | Pd(PPh3)4, 1,3-dimethylbarbituric acid, CHCl3; HCl | Final this compound |

This sequence demonstrates the integration of stereoselective reductions, protective group strategies, and palladium-catalyzed coupling to assemble the target compound efficiently.

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Pyrazole ring formation | Hydrazine derivatives + diketones | Formation of 1H-pyrazol-4-yl core |

| Piperidine functionalization | Pipecolinic acid → Weinreb amide → Grignard addition | Introduction of ketone at 3-position |

| Stereoselective reduction | L-Selectride, low temperature | Control of stereochemistry at 3-position |

| Protective group manipulation | Allyl bromide, Pd-catalyzed deprotection | Facilitate subsequent functionalization |

| Coupling reaction | Suzuki coupling with heteroaryl boronic acids | Attachment of pyrazole to piperidine |

| Salt formation | Treatment with HCl | Formation of dihydrochloride salt |

Research Findings and Optimization

- Introduction of heteroaromatic rings such as pyrazole enhances biological activity and binding affinity in medicinal chemistry applications.

- The use of L-Selectride allows for high diastereoselectivity in the reduction step, critical for the biological activity of chiral piperidine derivatives.

- Suzuki coupling provides a versatile and efficient method for attaching various heteroaryl groups, including pyrazole, enabling structural diversity and optimization.

- Conversion to the dihydrochloride salt improves compound solubility and stability, facilitating formulation and biological testing.

Análisis De Reacciones Químicas

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution, while the piperidine nitrogen participates in nucleophilic reactions.

Oxidation and Reduction

The pyrazole ring’s electron density dictates its redox behavior.

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles.

-

Gould-Jacobs Reaction :

Reacting with diethyl 2-(ethoxymethylene)malonate under thermal conditions (160°C, POCl₃) yields 4-chloro-1H-pyrazolo[3,4-b]pyridines. Air oxidation is required to aromatize the pyridine ring .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal complexes.

Acid-Base Reactions

The dihydrochloride form undergoes neutralization and salt metathesis.

Aplicaciones Científicas De Investigación

Drug Development

3-(1H-pyrazol-4-yl)piperidine dihydrochloride has been identified as a lead compound for synthesizing new pharmaceuticals aimed at treating neurological disorders. Its potential applications include:

- Neurological Disorders : The compound has shown promise as an inhibitor of glycine transporters, which are crucial in modulating neurotransmission in conditions such as anxiety and depression. Studies indicate that compounds with similar structures can effectively interact with neurotransmitter systems, suggesting potential therapeutic effects against these disorders.

- Cancer Research : The compound's structural analogs have been explored for their roles in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Some derivatives exhibit potent inhibitory activity against CDK2 and CDK9, indicating their potential use in cancer therapies .

Chemical Biology

In chemical biology, this compound serves as a probe for studying various biological targets. Its applications include:

- Enzyme Inhibition Studies : The compound has been utilized to investigate its binding affinity and inhibitory effects on specific enzymes involved in disease pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are commonly employed to assess these interactions.

- Synthesis of Biologically Active Molecules : The versatility of this compound allows for the synthesis of related biheterocyclic compounds, emphasizing its role as a building block in organic synthesis. This feature is particularly important for developing new therapeutic agents with enhanced efficacy and selectivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(1H-pyrazol-3-yl)piperidine dihydrochloride | Structure | Similar piperidine structure but different pyrazole substitution |

| 3-(1H-pyrazol-3-yl)piperidine | Structure | Variation in pyrazole position affects biological activity |

| 3-(1-methylpyrazol-4-yl)piperidine | Structure | Methyl substitution may enhance lipophilicity and bioavailability |

This table illustrates how variations in the pyrazole substitution can significantly influence the biological properties and therapeutic potential of these compounds.

Mecanismo De Acción

The mechanism of action of 3-(1H-pyrazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The specific pathways involved depend on the biological context and the target of interest .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1H-pyrazol-4-yl)piperidine dihydrochloride and its analogs:

Table 1: Key Parameters of Selected Piperidine Derivatives

Structural and Functional Analysis

Positional isomerism affects binding affinity in kinase inhibitors . 4-Methylpyrazole-1-yl () introduces steric hindrance and lipophilicity, enhancing membrane permeability in agrochemicals .

Heterocyclic Modifications :

- Replacement of pyrazole with thiadiazole () increases sulfur-mediated interactions, improving antibacterial activity but reducing solubility due to higher hydrophobicity .

- Ester-functionalized derivatives (e.g., ) exhibit higher molecular weights and modified pharmacokinetics, suitable for prodrug strategies .

Physicochemical Properties: The target compound’s dihydrochloride form enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1), MW 201.7) . Melting points vary significantly; for example, dimethoxylbenzyloxyimino-piperidine analogs () show melting points >180°C due to crystalline stability from aromatic substituents, whereas pyrazolyl derivatives typically melt at lower temperatures .

Applications :

- The target compound’s role as a pharmaceutical intermediate contrasts with 3-(3-chloro-1H-pyrazol-1-yl)pyridine (), which is optimized for pesticidal activity via chloro-substituent reactivity .

- 4-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride () demonstrates sulfonamide-based applications in API synthesis, highlighting functional group versatility .

Actividad Biológica

3-(1H-pyrazol-4-yl)piperidine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with a pyrazole group, this compound has a molecular formula of CHClN and a molecular weight of approximately 224.13 g/mol. Its unique structure positions it as a candidate for various pharmacological applications, particularly in the treatment of neurological disorders and antimicrobial activity.

Pharmacological Applications

Research indicates that this compound may exhibit significant biological activity across several domains:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression.

- Antimicrobial Activity : Preliminary studies indicate that related pyrazole derivatives have demonstrated antimicrobial properties, with some exhibiting minimum inhibitory concentrations (MIC) against various pathogens .

Comparative Analysis

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(1H-pyrazol-3-yl)piperidine dihydrochloride | Structure | Similar piperidine structure but different pyrazole substitution; potential for varied biological activity. |

| 3-(1H-pyrazol-3-yl)piperidine | Structure | Variation in pyrazole position; affects binding affinity and activity against specific targets. |

| 3-(1-methylpyrazol-4-yl)piperidine | N/A | Methyl substitution may enhance lipophilicity and bioavailability, potentially increasing efficacy. |

Case Studies

- Antimicrobial Evaluation : In vitro studies have shown that certain pyrazole derivatives exhibit excellent antimicrobial activities against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

- Neuropharmacology : Compounds structurally related to this compound have been investigated for their potential as glycine transporter inhibitors, which could lead to new treatments for neurological conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that allow for the modification of the piperidine ring and the pyrazole group. This versatility in synthesis enhances its potential as a therapeutic agent by enabling the development of derivatives with improved efficacy and selectivity against specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-4-yl)piperidine dihydrochloride, and what analytical methods validate its purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between pyrazole derivatives and piperidine precursors, followed by dihydrochloride salt formation. Key intermediates may include halogenated pyrazoles or Boc-protected piperidines. Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection and NMR (¹H/¹³C) to confirm structural integrity . For dihydrochloride salts, ion chromatography or titration can quantify chloride content.

Q. How do researchers address solubility challenges for this compound in aqueous buffers?

- Methodological Answer: Solubility in aqueous media is pH-dependent due to the dihydrochloride salt’s ionic nature. Researchers often use buffered solutions (e.g., PBS at pH 7.4) or co-solvents like DMSO (<5% v/v) to enhance dissolution. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation and UV-Vis spectroscopy to monitor stability under varying pH conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Follow GHS-aligned protocols: use fume hoods for weighing, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse immediately with water (15+ minutes for eyes). Store in airtight containers at 2–8°C, with desiccants to prevent hydrolysis. Safety training must include spill management and waste disposal per Chemical Hygiene Plan guidelines .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing 3-(1H-pyrazol-4-yl)piperidine derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models (e.g., Bayesian optimization) identify optimal parameters (temperature, solvent polarity). Tools like Gaussian or ORCA simulate reaction thermodynamics, reducing trial-and-error experimentation. Experimental validation via in situ FTIR or LC-MS monitors intermediate formation .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay platforms?

- Methodological Answer: Cross-platform discrepancies often arise from assay-specific variables (e.g., cell line sensitivity, protein binding). Use meta-analysis to aggregate data, applying statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) validate mechanisms .

Q. How do researchers profile and mitigate impurities in scaled-up syntheses of this compound?

- Methodological Answer: Impurity profiling involves LC-HRMS (high-resolution mass spectrometry) and 2D-NMR to identify byproducts (e.g., dehalogenated intermediates or piperidine ring-opened species). Process optimization includes DoE (Design of Experiments) to minimize side reactions. For dihydrochloride salts, residual solvent analysis via GC-MS ensures compliance with ICH Q3C guidelines .

Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism, hygroscopicity)?

- Methodological Answer: PXRD (powder X-ray diffraction) detects polymorphic forms, while DSC-TGA (differential scanning calorimetry-thermogravimetric analysis) assesses thermal stability and hydration/dehydration events. Dynamic vapor sorption (DVS) quantifies hygroscopicity, critical for formulation stability. For salt forms, ssNMR (solid-state NMR) resolves protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.